ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE
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Overview
Description
ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . This compound, in particular, is characterized by its unique structure, which includes a thiazole ring, a nitrobenzamide group, and an ethyl acetate moiety.
Preparation Methods
The synthesis of ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group is introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with an amine derivative.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating nature of the nitrogen and sulfur atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes and proteins, inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting cellular processes. These interactions lead to the compound’s antimicrobial and antifungal effects .
Comparison with Similar Compounds
ETHYL 2-[2-(3-METHYL-4-NITROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[(3-methyl-4-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-3-23-13(19)7-11-8-24-15(16-11)17-14(20)10-4-5-12(18(21)22)9(2)6-10/h4-6,8H,3,7H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQSUDXMKAVPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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